Isofagomine D-Tartrate

Description

Contextualizing Isofagomine D-Tartrate as a Research Compound

This compound, also known as afegostat (B62552) tartrate or AT-2101, is an iminosugar that has been a significant subject of academic and clinical research. wikipedia.orgscbt.comorpha.net It functions as an active-site inhibitor of the human lysosomal enzyme acid β-glucosidase (GCase). scbt.commedkoo.com This inhibitory action allows it to act as a pharmacological chaperone, a small molecule that can stabilize mutant forms of an enzyme, facilitate their proper folding, and enhance their transport to the lysosome. nih.govmedchemexpress.combiosynth.com

The primary focus of research on isofagomine has been its potential application in lysosomal storage disorders, particularly Gaucher disease. wikipedia.orgportico.org Gaucher disease is caused by mutations in the GBA1 gene, which lead to a deficiency of the GCase enzyme and a subsequent accumulation of its substrate, glucosylceramide. plos.orgacs.org Isofagomine was designed to selectively bind to and stabilize misfolded GCase, thereby increasing its cellular activity. portico.orgclinicaltrials.gov Its ability to be administered orally and potentially cross the blood-brain barrier made it an attractive candidate for research, especially for neuronopathic forms of Gaucher disease. nih.govnih.gov

Overview of Pharmacological Chaperones in Lysosomal Storage Disorders Research

Lysosomal storage disorders are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested molecules within the lysosomes, due to deficient enzyme activity. portico.orgacs.org Pharmacological chaperones (PCs) represent a therapeutic strategy for certain genetic disorders caused by protein misfolding. acs.org These small molecules are designed to selectively bind to a specific mutant protein, stabilizing its conformation and facilitating its proper trafficking from the endoplasmic reticulum to its designated cellular location, such as the lysosome. acs.orgfigshare.com

In the context of lysosomal storage disorders, PCs aim to rescue the function of the mutated enzyme. mdpi.com Unlike enzyme replacement therapy (ERT), which involves intravenously administering a recombinant version of the deficient enzyme, PCs are typically orally available small molecules. acs.orgpnas.org This offers a potential advantage for treating the neurological manifestations of some lysosomal storage disorders, as enzymes used in ERT cannot cross the blood-brain barrier. acs.orgpnas.org The principle behind PC therapy is that by increasing the amount of functional enzyme in the lysosome, the accumulated substrate can be more effectively cleared, thus alleviating the symptoms of the disease. plos.orgfigshare.com Research has explored the use of pharmacological chaperones for various lysosomal storage disorders, including Gaucher disease, Fabry disease, and Pompe disease. nih.gov

Historical Development and Research Trajectory of this compound

Isofagomine was invented by Mikael Bols and Troels Skrydstrup. wikipedia.org The development of isofagomine as a potential therapeutic agent was primarily driven by Amicus Therapeutics in collaboration with Shire plc. wikipedia.orgportico.org It was granted orphan drug status for the treatment of Gaucher disease by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). wikipedia.org

Preclinical studies demonstrated promising results. In vitro experiments using fibroblasts from Gaucher disease patients with the N370S mutation showed that isofagomine could increase GCase activity by approximately 3-fold. portico.orgpnas.org Further research indicated that isofagomine could also increase the activity of the L444P mutant form of GCase in both cell lines and mouse models of Gaucher disease. nih.govnih.govresearchgate.net Oral administration in mice led to significant increases in GCase activity in various tissues, including the brain. nih.govresearchgate.net

These encouraging preclinical findings led to the initiation of clinical trials. researchgate.net A Phase II clinical trial was conducted to assess the safety and efficacy of isofagomine (under the brand name Plicera) in adult patients with Type 1 Gaucher disease. wikipedia.orgorpha.netclinicaltrials.gov However, the trial did not meet its primary endpoint. wikipedia.orgresearchgate.net While an increase in GCase levels was observed in patients, a majority did not show a significant clinical improvement in disease symptoms. researchgate.netnih.gov Consequently, in 2009, the development of isofagomine for Gaucher disease was terminated. wikipedia.org Despite this, research into next-generation pharmacological chaperones based on the isofagomine structure has continued. amicusrx.com

Research Findings on this compound

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Effect on N370S mutant GCase | Gaucher patient-derived fibroblasts | Increased GCase activity approximately 3-fold. portico.orgpnas.org Facilitated folding and transport of the enzyme. pnas.org | portico.orgpnas.org |

| Effect on L444P mutant GCase | Gaucher patient-derived lymphoblastoid cell lines and fibroblasts | Increased L444P GCase activity by approximately 3.5-fold and 1.3-fold, respectively. nih.govnih.gov | nih.govnih.gov |

| In vivo efficacy in mouse model | Mice expressing murine L444P GCase | Oral administration resulted in 2- to 5-fold increases in GCase activity in tissues, including the brain. nih.govresearchgate.net | nih.govresearchgate.net |

| Effect on neuronopathic Gaucher disease mouse model | 4L;C* (V394L/V394L + saposin C-/-) mice | Extended lifespan and increased GCase activity in the brain and visceral tissues. plos.org | plos.org |

| Clinical Trial (Phase II) | Adult patients with Type 1 Gaucher Disease | Failed to show significant clinical improvements in the majority of patients, leading to the termination of its development for Gaucher disease. wikipedia.orgresearchgate.netnih.gov | wikipedia.orgresearchgate.netnih.gov |

Properties

IUPAC Name |

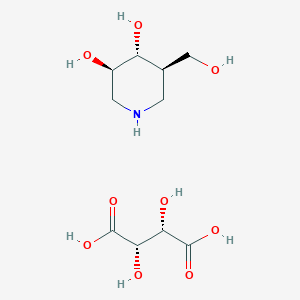

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBPPCHRAVUQMC-AWUBODBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919444 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919364-56-0 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization in Isofagomine D Tartrate Research

Methodologies for Isofagomine Core Synthesis

The construction of the isofagomine core, a (3R, 4R, 5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidine structure, requires precise control over multiple stereocenters. Various synthetic routes have been developed, often starting from readily available chiral precursors.

Stereoselective synthesis is crucial for obtaining the specific configuration of isofagomine responsible for its biological activity. A primary strategy involves using inexpensive, chiral starting materials to guide the stereochemistry of the final product.

One practical and scalable approach begins with (−)-diethyl d-tartrate. researchgate.netnih.gov This method establishes the correct stereochemistry early in the synthetic sequence. Key steps in this pathway include a stereoselective Michael addition of a nitroolefin, which sets one of the crucial chiral centers. researchgate.netnih.gov Other reported syntheses have utilized different chiral precursors, such as D-arabinose and D-mannitol, to achieve the desired stereochemical outcome. nih.govresearchgate.net For example, a synthesis starting from D-arabinose achieved the creation of isofagomine in six steps, with a key step being the Henry reaction of an aldoketose with nitromethane (B149229) to introduce the required branched carbohydrate structure. nih.gov Another approach successfully synthesized isofagomine in six steps from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose, using an epoxide opening followed by ozonolysis and reductive amination. elsevierpure.com

The construction of the central piperidine (B6355638) ring, the hallmark of the iminosugar scaffold, is a critical phase of the synthesis. A common and effective method involves the cyclization of a linear precursor via reductive amination. elsevierpure.com

In a synthetic route starting from (−)-diethyl d-tartrate, a key intermediate is a six-membered cyclic nitrone. researchgate.netnih.gov This nitrone not only serves as a precursor to the isofagomine core but also provides a strategic point for further functionalization. The core isofagomine structure can be readily obtained from this cyclic nitrone in high yield through an acid-mediated hydrogenation process. nih.gov Other critical reactions for building the scaffold include the Nef reaction, which converts a nitro group into a carbonyl group, facilitating subsequent cyclization steps. researchgate.netnih.gov The versatility of these chemical methodologies allows for the efficient assembly of the isofagomine skeleton, paving the way for the synthesis of various analogues. researchgate.net

Design and Synthesis of Isofagomine D-Tartrate Analogues

To explore and optimize the therapeutic potential of isofagomine, extensive research has been dedicated to the design and synthesis of its analogues. These modifications aim to enhance potency, selectivity, and other pharmacological properties.

Structural analysis of isofagomine bound to target enzymes, such as β-glucocerebrosidase (GCase), revealed that the C5a position is a suitable site for modification to identify more potent biomolecules. researchgate.net A flexible synthetic strategy has been developed to create libraries of C5a-functionalized isofagomine derivatives. researchgate.netnih.gov This approach uses a cyclic nitrone intermediate, which bears an electrophilic moiety at the C5a position. researchgate.net

The selective nucleophilic addition of reagents, such as trimethylsilyl (B98337) cyanide (TMSCN), to this nitrone allows for the diastereoselective introduction of functional groups. researchgate.netnih.gov For instance, the addition of cyanide yields a C5a-S cyano adduct as the major product. nih.gov Subsequent chemical transformations, including catalytic hydrogenation, convert the cyano group into an aminomethyl group, yielding C5a-S-aminomethyl isofagomine. nih.gov This scaffold can then be used in combinatorial approaches to generate large libraries of derivatives for biological screening. nih.gov A 268-membered library of C5a-functionalized derivatives was synthesized and evaluated, leading to the identification of a promising GCase stabilizer. researchgate.netnih.gov

The synthesis of enantiomers and stereoisomers of isofagomine is essential for understanding the stereochemical requirements for enzyme inhibition. The enantiomer, L-isofagomine, has been synthesized and evaluated for its biological activity. nih.govnih.gov Studies have also focused on the synthesis of various epimers, such as 4-epi-isofagomine, which have shown potential as pharmacological chaperones for lysosomal storage diseases like GM1-gangliosidosis. nih.govresearchgate.net

The synthesis of these stereoisomers often requires starting from different chiral precursors or employing specific epimerization reactions during the synthetic sequence. For example, C5a-epimerization of a cyano intermediate can be achieved through an oxidation and reduction sequence to yield the C5a-R aminomethyl isofagomine scaffold, the diastereomer of the C5a-S version. nih.gov The development of diastereoselective syntheses for 3,4,5-trisubstituted piperidines of the isofagomine type has allowed for the creation of a series of closely related stereochemical analogues. researchgate.net

Structure-activity relationship (SAR) studies are critical for elucidating the molecular features that govern the inhibitory potency and selectivity of isofagomine analogues. These studies have provided valuable insights into the structural requirements for effective interaction with target glycosidases. nih.govelsevierpure.com

SAR studies on a series of D- and L-isofagomine isomers revealed several key determinants for activity. nih.gov A positive charge at the anomeric position was found to enhance the inhibitory potency towards β-glycosidases. nih.gov Conversely, the stereochemistry of the hydroxyl groups is critical; epimerization of the C3 hydroxyl group in D-isofagomine drastically reduced its inhibitory potency by more than three orders of magnitude. nih.gov Molecular docking studies suggest this loss of activity is due to the disruption of crucial hydrogen bond interactions within the enzyme's binding site. nih.gov L-Isofagomine was also found to be a fairly potent inhibitor of human β-glucocerebrosidase. nih.gov

For C5a-substituted derivatives of 4-epi-isofagomine, the introduction of lipophilic analogues resulted in compounds with considerably improved inhibitory activities against β-D-galactosidase compared to the parent compound. nih.gov

Below is a data table summarizing the inhibitory activities of selected isofagomine isomers against human β-glucocerebrosidase.

| Compound | Configuration | IC₅₀ (μM) |

| D-Isofagomine | (3R,4R,5R) | 0.08 |

| L-Isofagomine | (3S,4S,5S) | 8.7 |

| D-3-epi-Isofagomine | (3S,4R,5R) | >1000 |

| D-3,4-di-epi-Isofagomine | (3S,4S,5R) | >1000 |

| Data sourced from Kato et al. (2011) nih.gov |

These SAR studies provide a rational basis for the design of new, more effective isofagomine-based compounds for therapeutic applications. nih.gov

Advanced Chemical Biology Approaches for this compound

Advanced chemical biology approaches have been instrumental in elucidating the mechanism of action of isofagomine and its interaction with target enzymes. These strategies involve the design and synthesis of specialized molecular tools derived from the isofagomine scaffold to probe biological systems. Such tools, including fluorescently labeled derivatives and activity-based probes, allow for the direct visualization and quantification of enzyme activity and inhibitor binding in complex biological environments.

One of the key areas of investigation has been the development of fluorescently labeled isofagomine derivatives. These probes are designed to report on the binding event to a target enzyme, often through changes in their fluorescent properties. For instance, researchers have synthesized N-alkylated isofagomine derivatives incorporating an environmentally sensitive fluorophore, such as the 10-chloroanthracene group. researchgate.net These fluorescent probes have been crucial in studying the protonation state of the isofagomine nitrogen when bound to its target enzyme, β-glucosidase. researchgate.netnih.gov

Studies utilizing N-(10-chloro-9-anthracenemethyl)-isofagomine have shown that the fluorescence of the anthracenyl group is dependent on the pH and the protonation state of the inhibitor's nitrogen atom. researchgate.net When the nitrogen is protonated (ammonium form), the derivative is fluorescent, but this fluorescence is significantly quenched in the unprotonated amine form. researchgate.net By observing the fluorescence of this probe in the active site of almond β-glucosidase, it was determined that the inhibitor binds as the neutral amine. researchgate.netnih.gov This finding was significant as it contradicted the prevailing assumption that iminosugar inhibitors generally bind in their protonated state. researchgate.net

These chemical biology tools have provided direct evidence for the binding mode of isofagomine, which is critical for understanding its function as a pharmacological chaperone for lysosomal enzymes like acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease. nih.govnih.gov By stabilizing specific conformations of the enzyme, isofagomine can enhance its proper folding and trafficking. nih.govcaymanchem.com The insights gained from these fluorescent probes can aid in the design of more effective pharmacological chaperones.

Further advancements in this area could involve the development of isofagomine-based activity-based probes (ABPs) and photo-affinity labels. ABPs are powerful tools for functional proteomics, designed to covalently label active enzymes in a given proteome. An isofagomine-based ABP would typically consist of the isofagomine recognition element, a reactive group ("warhead") for covalent modification, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. Such probes would enable the specific labeling and identification of active glycosidases that interact with isofagomine in cells and tissues.

Photo-affinity labeling is another powerful technique for identifying and mapping ligand-binding sites. enamine.netnih.gov An isofagomine-based photo-affinity probe would incorporate a photo-reactive group, such as a diazirine or benzophenone. enamine.netcaltech.edu Upon photo-activation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to interacting residues in the enzyme's active site. enamine.net Subsequent proteomic analysis can then identify the specific protein target and the precise location of binding. While specific examples of isofagomine-based photo-affinity labels are not extensively documented in the reviewed literature, their development represents a logical next step in dissecting the molecular interactions of this important compound.

The data gathered from these advanced chemical biology approaches are crucial for a deeper understanding of isofagomine's therapeutic potential and for the rational design of next-generation pharmacological chaperones.

| Derivative Name | Target Enzyme | Fluorophore/Label | Key Finding |

| N-(10-chloro-9-anthracenemethyl)-isofagomine | Almond β-glucosidase | 10-chloroanthracene | Binds to the enzyme as the unprotonated amine. researchgate.netnih.gov |

| N-(10-chloroanthracenylmethyl) derivatives | T. Maritima β-glucosidase | 10-chloroanthracene | Displayed pH-dependent fluorescence and acted as competitive inhibitors. researchgate.net |

Molecular and Biochemical Mechanisms of Action

Glucocerebrosidase (GCase) Chaperoning Activity

As a pharmacological chaperone, Isofagomine D-Tartrate assists in the proper folding and trafficking of mutated, unstable forms of the GCase enzyme.

Isofagomine is an active-site-directed pharmacological chaperone. medchemexpress.com It selectively and reversibly binds to the catalytic pocket of GCase. cvmh.frcenmed.comthomassci.com This interaction is pH-dependent, a critical feature of its chaperoning function. nih.govbiosynth.com In the neutral pH environment of the endoplasmic reticulum (ER), Isofagomine binds to GCase with high affinity, which is where many disease-causing mutant forms of the enzyme are unstable. nih.gov Conversely, its binding affinity is significantly lower in the acidic environment of the lysosome. nih.gov This dynamic allows Isofagomine to bind and stabilize the enzyme in the ER and then dissociate within the lysosome, freeing the enzyme to catabolize its substrate. nih.govbiosynth.comscispace.com

Disease-causing mutations in the GCase enzyme often lead to its retention and degradation within the endoplasmic reticulum, preventing it from reaching the lysosome where it is needed. mdpi.combiorxiv.org By stabilizing the enzyme's structure, Isofagomine facilitates the successful transit of mutant GCase through the secretory pathway, from the ER to the lysosome. nih.govscispace.comresearchgate.netnih.gov Immunofluorescence studies have demonstrated that treatment with Isofagomine increases the amount of GCase that colocalizes with lysosomal markers, such as LAMP-1, confirming the enhanced trafficking of the enzyme to its correct cellular destination. nih.govnih.gov

Table 1: Effect of Isofagomine on Mutant GCase Activity in Patient-Derived Cells

| GCase Mutation | Cell Type | Fold Increase in Activity |

|---|---|---|

| N370S | Fibroblasts | 2- to 3-fold |

| L444P | Fibroblasts | ~1.3-fold |

| L444P | Lymphoblasts | ~3.5-fold |

Enzymatic Inhibition Profile

Paradoxically, the chaperoning activity of Isofagomine stems from its primary biochemical function as an enzyme inhibitor.

Isofagomine is a potent, reversible competitive inhibitor of GCase. nih.govresearchgate.net It mimics the structure of the enzyme's natural substrate, allowing it to bind to the active site. cvmh.fr This inhibitory action is the basis for its ability to stabilize the enzyme. However, for a chaperone to be effective, its inhibitory effect must be overcome once the enzyme reaches the lysosome. The pH-dependent binding of Isofagomine facilitates this, as it readily dissociates from the enzyme in the acidic lysosomal environment, allowing GCase to function. nih.gov Kinetic studies have precisely characterized its inhibitory potency.

Table 2: Inhibition Constants for this compound against Human Lysosomal β-Glucosidase (GCase)

| Parameter | Value (µM) |

|---|---|

| Ki (Inhibition constant) | 0.016 - 0.025 |

| IC50 (Half maximal inhibitory concentration) | 0.06 |

Data sourced from multiple biochemical studies. cvmh.frthomassci.comusbio.net

Specificity and Selectivity Against Other Glycosidases (e.g., intestinal disaccharidases, ER alpha-glucosidase II)

Isofagomine (IFG) demonstrates a high degree of selectivity for its target enzyme, acid-β-glucosidase (GCase), with significantly less inhibitory activity against other key glycosidases. This selectivity is crucial for its action as a pharmacological chaperone, minimizing off-target effects that could lead to undesirable side effects.

Studies comparing Isofagomine to other iminosugars, such as N-butyl-deoxynojirimycin (NB-DNJ), highlight its distinct inhibition profile. In vitro assays have shown that Isofagomine is a considerably weaker inhibitor of intestinal disaccharidases compared to NB-DNJ. nih.gov For instance, the IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are substantially higher for Isofagomine against sucrase and isomaltase. nih.gov This indicates a much lower potential for causing the gastrointestinal side effects associated with the inhibition of these digestive enzymes. nih.gov Both Isofagomine and NB-DNJ are poor inhibitors of lactase. nih.gov

Furthermore, Isofagomine shows little to no inhibitory effect on ER alpha-glucosidase II. nih.gov This enzyme is critical in the N-linked oligosaccharide processing pathway within the endoplasmic reticulum. By not interfering with this process, Isofagomine avoids disrupting the folding and quality control of a wide range of glycoproteins. nih.gov This high specificity underscores the targeted mechanism of Isofagomine, distinguishing it from less selective glycosidase inhibitors. nih.govnih.gov

| Enzyme | Isofagomine IC50 | N-butyl-deoxynojirimycin (NB-DNJ) IC50 |

|---|---|---|

| Sucrase | >500 µM | 0.43 µM |

| Isomaltase | 100 µM | 0.34 µM |

| Lactase | Poor inhibitor | Poor inhibitor |

| ER alpha-glucosidase II | Little to no inhibition | Potent inhibitor |

Glucosylceramide Synthase Inhibition Profile

In contrast to some other compounds developed for lysosomal storage disorders, Isofagomine does not function by inhibiting glucosylceramide synthase. nih.gov This enzyme is responsible for the synthesis of glucosylceramide, the substrate that accumulates in Gaucher disease. nih.gov Therapeutic strategies known as substrate reduction therapy (SRT) aim to inhibit this enzyme to decrease the amount of substrate produced. nih.govnih.gov However, Isofagomine's mechanism of action is fundamentally different. Research confirms that Isofagomine has little to no inhibitory activity towards glucosylceramide synthase, even at concentrations where it effectively chaperones mutant GCase. nih.gov This lack of inhibition of glucosylceramide synthase further refines the understanding of Isofagomine as a specific pharmacological chaperone for GCase, rather than a substrate reduction agent. nih.govnih.gov

Impact on Cellular Protein Homeostasis and Quality Control Pathways

Isofagomine exerts a significant influence on cellular protein homeostasis, or "proteostasis," particularly for mutant forms of GCase that are prone to misfolding. researchgate.net In many cases of Gaucher disease, the mutated GCase enzyme retains potential catalytic activity but is structurally unstable at the neutral pH of the endoplasmic reticulum (ER). scispace.com This instability leads to misfolding, which triggers the cell's quality control system, primarily the ER-associated degradation (ERAD) pathway. nih.gov Consequently, the misfolded enzyme is targeted for destruction by the proteasome and fails to traffic to the lysosome where it is needed. nih.gov

As a pharmacological chaperone, Isofagomine intervenes in this process. By binding to the mutant GCase in the ER, Isofagomine stabilizes its correct three-dimensional structure. nih.govmedchemexpress.comnih.gov This stabilization allows the enzyme to pass through the ER quality control checkpoints, facilitating its proper folding and subsequent transport through the Golgi apparatus to the lysosomes. nih.govnih.govdrugbank.comscispace.comnih.gov Once in the acidic environment of the lysosome, the affinity between Isofagomine and the enzyme is reduced, allowing the chaperone to dissociate and the now correctly localized GCase to engage with its substrate, glucosylceramide. scispace.com This chaperone-mediated trafficking increases the total amount of functional GCase within the lysosome, thereby enhancing substrate catabolism. nih.govnih.gov This mechanism effectively enhances the cell's innate protein homeostasis capacity to fold and traffic mutated enzymes that would otherwise be degraded. researchgate.net

Preclinical Pharmacological Research and Efficacy in Disease Models

In Vitro Cellular Models for Disease Research

Gaucher Disease Fibroblast Models (e.g., N370S, L444P mutant fibroblasts)

Fibroblasts derived from Gaucher disease patients, harboring specific GCase mutations, have been a cornerstone of in vitro research on isofagomine. Studies have consistently demonstrated the compound's ability to enhance the activity of mutant GCase in these cells.

In fibroblasts with the N370S mutation, one of the most common mutations in Gaucher disease, isofagomine treatment has been shown to increase GCase activity by approximately 3.0-fold. This enhancement is attributed to several mechanisms. A primary effect is the facilitation of folding and transport of the newly synthesized mutant enzyme from the endoplasmic reticulum to the lysosome. Furthermore, isofagomine was found to shift the optimal pH for the N370S GCase from 6.4 to a more acidic pH of 5.2, which is closer to the normal lysosomal environment. Treatment with isofagomine also led to a 2.3-fold increase in the total amount of GCase protein in N370S fibroblasts.

The effects of isofagomine have also been investigated in fibroblasts with the L444P mutation, which is often associated with neuronopathic forms of Gaucher disease. Incubation of L444P homozygous fibroblasts with isofagomine resulted in a modest, yet significant, 1.3-fold increase in GCase activity in cell lysates. This effect could be amplified to approximately a 2-fold increase by using methods to reduce the inhibitory effect of isofagomine during the enzyme assay, such as glycoprotein-enrichment or a 24-hour washout period in isofagomine-free media before the assay. Confocal microscopy confirmed that isofagomine treatment increased the trafficking of L444P GCase to the lysosomes. In fibroblasts with a compound heterozygous F213I/L444P mutation, isofagomine enhanced GCase activity by 4.3-fold.

Table 1: Effect of Isofagomine on GCase Activity in Gaucher Disease Fibroblast Models

| Fibroblast Mutation | Fold Increase in GCase Activity | Reference |

|---|---|---|

| N370S | ~3.0 | |

| L444P | 1.3 (up to ~2.0 with modified assay) | |

| F213I/L444P | 4.3 |

Patient-Derived Lymphoblastoid Cell Lines and Macrophages

Research has extended to other patient-derived cell types, including lymphoblastoid cell lines (LCLs) and macrophages, which are centrally involved in the pathology of Gaucher disease.

In LCLs from patients homozygous for the L444P mutation, incubation with isofagomine led to a significant, approximately 3.5-fold increase in GCase activity as measured in cell lysates. This demonstrates a more pronounced effect in LCLs compared to fibroblasts with the same mutation. Furthermore, isofagomine treatment was shown to reduce the levels of the substrate glucosylceramide in both L444P fibroblasts and LCLs, indicating increased in situ enzyme activity.

Macrophages are the primary cell type that accumulates glucosylceramide in Gaucher disease. Studies using macrophages derived from Gaucher patient blood monocytic cells have shown that isofagomine can increase the levels of mutant GCase protein. In macrophages derived from induced pluripotent stem cells (hiPSC) of Gaucher patients, isofagomine treatment was found to increase the levels of GCase within the lysosomes.

Intestinal Epithelial Cell Models (e.g., Caco-2)

The potential for off-target effects, particularly within the gastrointestinal tract, is an important consideration for orally administered drugs. The Caco-2 cell line, a model for the human intestinal epithelium, has been used to assess the inhibitory activity of isofagomine on intestinal enzymes.

A key concern for iminosugar-based therapies is the inhibition of intestinal disaccharidases, which can lead to gastrointestinal side effects. Research has shown that isofagomine has little to no inhibitory activity towards the intestinal enzymes sucrase and isomaltase at concentrations that are effective for chaperoning mutant GCase. Similarly, isofagomine showed only moderate inhibition of glucosylceramide synthase, the enzyme responsible for producing the substrate that accumulates in Gaucher disease, at high concentrations. This selectivity suggests a lower potential for the gastrointestinal side effects that have been observed with other less specific iminosugar inhibitors.

Wild-Type and Mutant Cell Line Characterization

The cellular models used in isofagomine research are characterized by deficiencies in GCase activity and protein levels compared to wild-type cells. For instance, fibroblasts from Gaucher patients homozygous for the L444P mutation show a markedly lower amount of GCase protein compared to wild-type cells, as the L444P mutant protein is prone to premature degradation. This is less pronounced for the N370S mutation. In untreated fibroblasts with L444P and N370S mutations, GCase specific activities were observed to be as low as 2.72-3.46% and 11.46-15% of wild-type levels, respectively.

In Vivo Animal Models of Disease

Gaucher Disease Mouse Models (e.g., neuronopathic, L444P-expressing)

The efficacy of isofagomine has been evaluated in various mouse models of Gaucher disease, providing crucial insights into its in vivo effects on both visceral and neurological aspects of the disease.

In a mouse model expressing the murine equivalent of the L444P GCase mutation, oral administration of isofagomine resulted in significant 2- to 5-fold increases in GCase activity in disease-relevant tissues, including the liver, spleen, lung, and importantly, the brain. This demonstrated the ability of isofagomine to cross the blood-brain barrier. Long-term administration for 24 weeks led to significant reductions in both spleen and liver weights.

Studies in a neuronopathic Gaucher disease mouse model (4L;C*), which has progressive neurological deterioration, also showed positive effects. Isofagomine administration increased GCase activity and protein levels in the brain and visceral tissues. This was associated with a delay in the onset of neurological disease and a significant extension of the animals' lifespan. The treatment also led to a reduction in neuroinflammation, as evidenced by decreased astrogliosis and microglial cell activation in the brain.

Another mouse model (hG/4L/PS-NA) was used to evaluate isofagomine's effects on GCase stability and substrate levels. In these mice, isofagomine treatment increased both human and mouse GCase activity and protein levels. After 8 weeks of treatment, the accumulated levels of glucosylceramide and glucosylsphingosine (B128621) in the tissues were significantly reduced.

Table 2: Summary of Isofagomine Effects in Gaucher Disease Mouse Models

| Mouse Model | Key Findings | Reference |

|---|---|---|

| L444P-expressing mouse | 2- to 5-fold increase in GCase activity in tissues (including brain); reduced spleen and liver weights. | |

| Neuronopathic (4L;C*) mouse | Increased GCase activity in brain and visceral tissues; extended lifespan; reduced neuroinflammation. | |

| hG/4L/PS-NA mouse | Increased GCase activity and protein levels; significant reduction in accumulated glucosylceramide and glucosylsphingosine. |

Models for Alpha-Synucleinopathies (e.g., GBA1-associated Parkinson's disease models)

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for developing Parkinson's disease (PD) and other alpha-synucleinopathies. nih.govresearchgate.net This connection has spurred research into therapeutic strategies aimed at enhancing GCase activity as a potential means to combat the neurodegenerative processes in GBA1-associated PD. nih.gov In these conditions, reduced GCase function is believed to contribute to the accumulation and aggregation of alpha-synuclein (B15492655), a pathological hallmark of the disease. mdpi.comdocumentsdelivered.com

Isofagomine, as a pharmacological chaperone for GCase, has been investigated in this context. Preclinical studies have shown that small molecule chaperones, including isofagomine, can help restore GCase levels. mdpi.com In a mouse model overexpressing alpha-synuclein, administration of isofagomine demonstrated therapeutic potential by improving both motor and non-motor outcomes. researchgate.net The treatment was also associated with a reduction in alpha-synuclein aggregates and a decrease in neuroinflammation within the brain. researchgate.net These findings suggest that by enhancing the function of GCase, isofagomine may help mitigate the downstream pathology related to alpha-synuclein accumulation.

Models for Clostridioides difficile Toxin-Induced Pathology (e.g., systemic toxigenic, GI infection models)

Isofagomine has been evaluated for its efficacy in counteracting the pathogenic effects of toxins produced by Clostridioides difficile (C. difficile). nih.govbiorxiv.orgacs.org The primary virulence factors of C. difficile, toxins TcdA and TcdB, are glycosyltransferases that damage the gastrointestinal tract. nih.govacs.org Isofagomine functions as an inhibitor of these toxins by mimicking the transition state of the glycosyltransferase reaction. nih.gov Its inhibitory action has been demonstrated against multiple variants of the TcdB toxin. nih.govbiorxiv.org

The protective effects of Isofagomine D-Tartrate have been demonstrated in two distinct murine models of C. difficile infection. nih.govacs.org In a systemic toxigenic model, where mice receive a near-lethal dose of TcdB toxin, isofagomine administration significantly delayed toxicity. nih.gov In a gastrointestinal (GI) infection model, isofagomine treatment protected against mortality induced by C. difficile and supported the recovery of the gut microbiota. nih.govacs.org

Efficacy of this compound in C. difficile Toxin Models

| Model Type | Key Finding | Survival/Protection Rate | Source |

|---|---|---|---|

| Systemic Toxigenic Model | Delayed TcdB-induced toxicity. | At 12 hours post-toxin, 100% of mice at the highest dose survived, compared to 16% of untreated mice. | nih.govresearchgate.net |

| GI Infection Model | Protection against C. difficile-induced mortality. | 83% protection was observed with a 15 mg/kg dose. | nih.gov |

Other Lysosomal Storage Disorder Animal Models (e.g., Tay-Sachs, Sandhoff disease models for broader concepts)

The therapeutic principle behind isofagomine—pharmacological chaperone therapy—is a broader concept being investigated for numerous lysosomal storage disorders (LSDs) beyond Gaucher disease. nih.gov LSDs are typically caused by mutations that lead to misfolded, yet potentially functional, enzymes that are prematurely degraded. Pharmacological chaperones are small molecules designed to bind to these mutant enzymes, stabilizing their structure and facilitating proper trafficking to the lysosome, thereby increasing residual enzyme activity. nih.gov

This therapeutic strategy is actively being explored for GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases, which are caused by a deficiency of the enzyme β-hexosaminidase. nih.govplos.org While isofagomine specifically targets glucocerebrosidase, other chaperone molecules are being tested in preclinical models of Tay-Sachs and Sandhoff disease. nih.gov For instance, the chaperone pyrimethamine (B1678524) has been shown to recover some β-hexosaminidase activity in fibroblast cells from Sandhoff patients. nih.gov These investigations underscore the potential of chaperone therapy as a versatile platform for treating a range of LSDs characterized by enzyme misfolding, even though isofagomine itself is not the agent used for β-hexosaminidase deficiencies.

Preclinical Efficacy Assessment

Glucocerebrosidase Activity and Levels in Tissues and Cells

A primary mechanism of action for isofagomine is its ability to act as a pharmacological chaperone, binding to and stabilizing mutant forms of glucocerebrosidase (GCase), which leads to increased enzyme activity and protein levels in lysosomes. nih.govpnas.org This effect has been consistently demonstrated across various preclinical models.

In vitro studies using fibroblasts and lymphoblastoid cell lines derived from Gaucher patients showed that incubation with isofagomine resulted in significant increases in GCase activity. nih.gov For cells with the L444P GCase mutation, activity increased approximately 1.3- to 3.5-fold. nih.gov Similarly, in fibroblasts with the N370S mutation, a 3.0-fold increase in GCase activity was observed. pnas.org This enhancement is attributed to isofagomine facilitating the proper folding and transport of the mutant enzyme. pnas.org

In vivo studies in animal models of Gaucher disease confirmed these cellular findings. Oral administration of isofagomine to mice expressing L444P GCase led to 2- to 5-fold increases in GCase activity in relevant tissues, including the brain. nih.gov In a neuronopathic Gaucher disease mouse model (4L;C*), isofagomine treatment enhanced GCase activity by up to 6-fold in the liver and 1.4-fold in the midbrain. plos.org These studies also confirmed corresponding increases in GCase protein levels in tissues like the liver. plos.orgnih.govnih.gov

Reported Increases in GCase Activity with Isofagomine

| Model System | GCase Mutation | Fold Increase in Activity | Source |

|---|---|---|---|

| Patient-derived Fibroblasts | N370S | ~3.0x | pnas.org |

| Patient-derived Fibroblasts | L444P | ~1.3x | nih.gov |

| Patient-derived Lymphoblastoid Cells | L444P | ~3.5x | nih.gov |

| L444P GCase Mouse Model (various tissues) | L444P | 2x - 5x | nih.gov |

| 4L;C* Neuronopathic Mouse Model (liver) | V394L | 3x - 6x | plos.org |

| 4L;C* Neuronopathic Mouse Model (midbrain) | V394L | ~1.4x | plos.org |

Substrate Reduction in Animal Models (e.g., glucosylceramide, glucosylsphingosine)

By enhancing GCase activity, isofagomine is expected to reduce the accumulation of its primary substrates, glucosylceramide (GC) and glucosylsphingosine (GS), which are the root cause of pathology in Gaucher disease. nih.govnih.gov Preclinical studies have evaluated this downstream effect on substrate levels.

In a mouse model designed to assess substrate reduction, an 8-week treatment with isofagomine led to a significant decrease in stored substrates in visceral tissues. nih.govnih.gov Specifically, accumulated glucosylceramide was reduced by 75%, and glucosylsphingosine was reduced by 33%. nih.govnih.gov This biochemical improvement correlated with a reduction in the number of storage cells in the tissues. nih.govnih.gov In patient-derived cells, isofagomine treatment also led to a measurable reduction in endogenous glucosylceramide levels, further confirming its ability to restore the enzyme's catabolic function in a cellular context. nih.gov

However, the efficacy of substrate reduction can be dependent on the specific disease model and tissue type. In a neuronopathic Gaucher disease mouse model (4L;C*), isofagomine treatment did not lead to significant reductions in cerebral cortical levels of glucosylceramide or glucosylsphingosine. plos.orgbohrium.com This highlights that while the chaperone can increase enzyme activity in the brain, this may not always be sufficient to clear established substrate accumulation in certain neurological contexts. plos.org

Biomarker Modulation in Preclinical Studies (e.g., plasma chitin (B13524) III, IgG, ceramide composition)

In addition to measuring direct enzyme activity and substrate levels, preclinical studies have assessed the effect of isofagomine on relevant disease biomarkers. In Gaucher disease, chronic inflammation and immune activation lead to elevated levels of several plasma biomarkers, including chitotriosidase (chitin III) and polyclonal IgG. nih.gov

In a mouse model expressing the L444P GCase mutation, long-term administration of isofagomine demonstrated an ability to modulate these systemic markers of disease. nih.gov An eight-week course of treatment resulted in significantly lowered plasma levels of both chitin III and IgG. nih.gov Furthermore, administration of isofagomine to neuronopathic Gaucher disease mice was shown to attenuate proinflammatory responses in the brain, including reductions in TNFα levels and the inhibition of p38 mitogen-activated protein kinase, which is involved in mediating inflammation. plos.orgnih.gov These findings indicate that by addressing the primary enzyme deficiency, isofagomine can also ameliorate the downstream secondary inflammatory and immune responses characteristic of the disease. nih.govplos.org

Neuropathological and Systemic Manifestation Amelioration in Animal Models

This compound has demonstrated the ability to alleviate disease-related symptoms in various preclinical animal models, particularly in the context of neuronopathic Gaucher disease. researchgate.netnih.govplos.org In the 4L;C* mouse model, which mimics neuronopathic Gaucher disease, administration of isofagomine resulted in a delayed onset of neurological disease and a significant extension of lifespan. researchgate.netnih.govplos.org Specifically, treatment led to dose-dependent life span extensions of 10 to 20 days. researchgate.netnih.gov Phenotypically, treated mice showed a delay in the appearance of characteristic motor deficits. researchgate.net

On a neuropathological level, isofagomine treatment led to a notable attenuation of brain proinflammatory responses. researchgate.netnih.govplos.org This was evidenced by observable reductions in astrogliosis and microglial cell activation. researchgate.netnih.govplos.org Furthermore, levels of p38 phosphorylation and tumor necrosis factor-alpha (TNFα), key markers of inflammatory pathways, were decreased in the brains of treated animals. researchgate.netnih.govplos.org However, the treatment did not lead to significant reductions in the cerebral cortical accumulation of the primary substrates, glucosylceramide (GC) and glucosylsphingosine (GS). researchgate.netnih.govplos.org In fact, in visceral tissues, the levels of these lipids were either unchanged or increased. researchgate.netnih.govplos.org Despite the positive impact on neuroinflammation and lifespan, terminal-stage analysis revealed that axonal degeneration in the brain and spinal cord was still present in both treated and untreated mice. researchgate.netnih.govnih.gov

In a different preclinical setting, using a Thy1-aSyn mouse model relevant to Parkinson's disease, isofagomine treatment improved both motor and nonmotor functions. medchemexpress.com The therapy also abolished the microglial inflammatory response in the substantia nigra and reduced α-synuclein immunoreactivity and the number of small α-synuclein aggregates in nigral dopaminergic neurons. medchemexpress.com

Preclinical Pharmacokinetic and Pharmacodynamic Research Considerations

Tissue Distribution and Blood-Brain Barrier Penetration in Animal Models

Pharmacokinetic studies in animal models confirm that isofagomine is orally available and achieves broad tissue distribution. Following oral administration in mice, isofagomine has been shown to increase the activity of its target enzyme, acid β-glucosidase (GCase), in the brain and various visceral tissues, indicating successful absorption and distribution to these sites. researchgate.net

The ability of isofagomine to cross the blood-brain barrier (BBB) is a critical factor for its potential in treating neurological manifestations of diseases like Gaucher disease. nih.gov Studies in multiple species have confirmed its capacity to penetrate the central nervous system. Administration to mice with GCase mutations resulted in increased GCase activity in brain extracts. researchgate.net

Table 1: Tissue Distribution of Isofagomine in a Mouse Model This table summarizes the observed increases in GCase activity in various tissues following the administration of Isofagomine, indicating the compound's distribution.

| Tissue | Observation |

| Brain | Increased GCase activity in brain extracts. researchgate.net |

| Liver | Increased GCase activity. nih.gov |

| Spleen | Increased GCase activity. nih.gov |

| Lung | Increased GCase activity. nih.gov |

| Bone | Increased GCase activity in bone. researchgate.net |

Target Engagement in Preclinical Systems

Isofagomine functions as a pharmacological chaperone that binds to and stabilizes the GCase enzyme. medchemexpress.comresearchgate.net Preclinical studies have consistently demonstrated successful target engagement in vivo, leading to increased levels and activity of mutant GCase in various tissues. researchgate.netresearchgate.net

In the 4L;C* neuronopathic Gaucher disease mouse model, isofagomine administration resulted in significant increases in both GCase activity and protein levels in the brain and visceral organs. researchgate.netnih.govplos.org For instance, in the liver of these mice, GCase activity was enhanced by 3-fold to 6-fold depending on the dose. plos.orgnih.gov The activity in the lung was increased by 1.3- to 3.3-fold. plos.org In the central nervous system, a 1.4-fold increase in GCase activity was observed in the midbrain. plos.orgnih.gov

Similarly, in mice expressing the L444P GCase mutation, another model of Gaucher disease, oral administration of isofagomine increased GCase levels in the brain and other tissues by two- to five-fold. researchgate.net This enhancement of enzyme activity was shown to be selective, as isofagomine did not affect the activity of four other lysosomal hydrolases. nih.gov The increased GCase activity in treated mice reached levels that were 15% to 40% of those found in wild-type animals. nih.gov

Table 2: Fold Increase in GCase Activity in Tissues of 4L;C* Mice Treated with Isofagomine This table presents the fold-increase in GCase activity in different tissues of the 4L;C\ mouse model following Isofagomine treatment, demonstrating target engagement.*

| Tissue | Fold Increase in GCase Activity |

| Liver | 3 to 6-fold plos.orgnih.gov |

| Lung | 1.3 to 3.3-fold plos.org |

| Midbrain | 1.4-fold plos.orgnih.gov |

| Spleen | 1.9-fold plos.orgnih.gov |

Advanced Research Methodologies and Analytical Techniques

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental in determining the functional effects of Isofagomine D-Tartrate at the molecular and cellular levels. These assays provide quantitative data on enzyme activity, inhibition, and the compound's ability to influence cellular processes.

Fluorogenic substrate assays are a primary tool for measuring the enzymatic activity of glucocerebrosidase (GCase) in the presence and absence of Isofagomine. A widely used substrate in these assays is 4-methylumbelliferyl β-D-glucopyranoside (4MU-Glc). nih.govnih.gov This compound is non-fluorescent until it is cleaved by GCase, which releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). caymanchem.commedchemexpress.com The rate of 4-MU production is directly proportional to the GCase activity.

The primary screening assay for identifying potential GCase chaperones often involves monitoring the hydrolysis of 4MU-Glc with the purified wild-type GCase. nih.gov These assays are instrumental in determining how Isofagomine affects the catalytic function of both wild-type and mutant forms of the enzyme. The fluorescence of 4-MU can be measured with excitation wavelengths that are pH-dependent, typically around 330-385 nm, and an emission maximum between 445-454 nm. caymanchem.commedchemexpress.com

As a competitive inhibitor of GCase, Isofagomine's potency is quantified through enzyme kinetic studies that determine its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These parameters are critical for understanding the affinity of Isofagomine for the GCase active site. It has been reported that Isofagomine is a potent inhibitor of GCase with an IC50 value of 30 nM. nih.gov While Isofagomine itself is a competitive inhibitor, its enantiomeric L-isomer has been characterized as a non-competitive inhibitor of GCase with a Ki of 5.7 µM. nih.gov

These studies are essential for characterizing the inhibitory profile of Isofagomine and for understanding the concentration-dependent effects that allow it to function as a pharmacological chaperone, where it must bind to and stabilize the enzyme in the endoplasmic reticulum without overly inhibiting its activity in the lysosome.

| Compound | Inhibition Parameter | Value | Target Enzyme |

| Isofagomine | IC50 | 30 nM | Glucocerebrosidase (GCase) |

| L-isomer of Isofagomine | Ki | 5.7 µM | Glucocerebrosidase (GCase) |

A key aspect of Isofagomine's function as a pharmacological chaperone is its ability to promote the correct folding and subsequent trafficking of mutant GCase from the endoplasmic reticulum (ER) to the lysosome. Cellular translocation and trafficking assays are employed to visualize and quantify this process. These assays typically involve treating patient-derived cells harboring GCase mutations with Isofagomine. nih.gov

Immunofluorescence microscopy is a common technique used in these assays. nih.gov Cells are stained with antibodies specific for GCase and a lysosomal marker protein (e.g., LAMP-1). An increase in the co-localization of the GCase signal with the lysosomal marker in Isofagomine-treated cells compared to untreated cells indicates enhanced trafficking of the enzyme to its correct cellular destination. nih.gov These assays have demonstrated that Isofagomine can increase the lysosomal pool of mutant GCase, such as the L444P variant. nih.gov

Biophysical Characterization of Protein-Ligand Interactions

Biophysical techniques provide detailed insights into the direct interaction between this compound and the GCase protein, revealing how this binding leads to increased protein stability.

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a powerful technique used to assess the thermal stability of a protein in the presence of a ligand. This method has been applied to study the stabilizing effect of Isofagomine on GCase. nih.gov DSF measures the change in the melting temperature (Tm) of a protein, which is the temperature at which half of the protein population is unfolded. An increase in the Tm in the presence of a ligand is indicative of a stabilizing interaction.

In studies with GCase, the unfolding of the protein is monitored by the increased fluorescence of a dye that binds to hydrophobic regions exposed during denaturation. Research has shown that Isofagomine binding leads to a significant, concentration-dependent increase in the thermal stability of GCase. nih.gov Specifically, Isofagomine was found to positively shift the transition midpoint of the heat denaturation curve of GCase by nearly 15°C, providing strong evidence for its role in stabilizing the enzyme's structure. nih.gov

| Isofagomine Concentration | Change in Melting Temperature (ΔTm) of GCase |

| Increasing Concentrations | Positive shift up to ~15°C |

Amide Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (H/D-Ex) is a sophisticated technique that provides information on the dynamics and conformational changes of a protein upon ligand binding. nih.gov This method measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in a deuterated solvent. Regions of the protein that are protected from exchange, either through being part of a stable secondary structure or being shielded by ligand binding, will show a lower rate of deuterium uptake.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. nih.gov This method provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Ka) or dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. mdpi.com

In the study of isofagomine, ITC has been instrumental in dissecting the thermodynamic forces driving its potent inhibition of β-glucosidases. acs.orgst-andrews.ac.uk Research comparing isofagomine with other iminosugar inhibitors, such as 1-deoxynojirimycin, revealed distinct thermodynamic signatures. st-andrews.ac.uk While the binding of both inhibitors is driven by a large and favorable enthalpy (ΔH), isofagomine's greater inhibitory power is attributed to a significantly more favorable entropic component (TΔS). acs.orgst-andrews.ac.uk

ITC studies on the binding of isofagomine to β-glucosidase from Thermotoga maritima confirmed that the interaction is enthalpically driven. acs.org This finding was crucial as it corrected earlier proposals that suggested the binding was entropically driven. acs.orgst-andrews.ac.uk The technique also revealed that one proton is released from the enzyme upon isofagomine binding at the optimal pH for catalysis. acs.org Furthermore, ITC has been used to demonstrate the pH-dependent binding affinity of isofagomine to GCase, which is a critical aspect of its function as a pharmacological chaperone. plos.org It binds with high affinity at the neutral pH of the endoplasmic reticulum, promoting correct folding and trafficking, and with lower affinity in the acidic environment of the lysosome, allowing for its release and subsequent enzyme activity. plos.orgnih.gov

Table 1: Thermodynamic Parameters of Isofagomine Binding to β-Glucosidases

| Enzyme Source | Ligand | Ki | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|

| Thermotoga maritima β-glucosidase | Isofagomine | 23 nM | -10.4 | -12.1 | 1.7 |

| Thermotoga maritima β-glucosidase | 1-Deoxynojirimycin | 9 µM | -6.9 | -12.4 | 5.5 |

This table presents compiled data from studies investigating the thermodynamics of isofagomine binding. Note that a direct, full thermodynamic profile for the Sweet Almond enzyme was part of a reinvestigation confirming the enthalpic driver. acs.orgst-andrews.ac.uk

Structural Biology Approaches

X-ray crystallography is a foundational technique in structural biology that provides high-resolution, three-dimensional atomic coordinates of molecules, including complex protein-ligand structures. mdpi.com This method has been indispensable for visualizing the precise interactions between isofagomine and the active site of its target glycosidases. researchgate.net

The structure of the GCase-isofagomine complex, solved at a resolution of 2.40 Å, provided critical insights into how the chaperone stabilizes the enzyme, particularly at the neutral pH of the endoplasmic reticulum, facilitating its proper trafficking to the lysosome. rcsb.orgpdbj.org Furthermore, crystallographic analysis of a β-glucosidase from Thermotoga maritima complexed with isofagomine (at ~2.1 Å resolution) helped explain the thermodynamic data obtained from ITC. acs.orgresearchgate.net It revealed that the binding of isofagomine does not incur the same entropic penalty from the ordering of solvent molecules as seen with other inhibitors like 1-deoxynojirimycin. acs.orgst-andrews.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about molecules in solution. slideshare.net While X-ray crystallography provides a static, high-resolution picture, NMR can probe the structure, dynamics, and interactions of molecules under more physiological conditions. bohrium.com

In the context of isofagomine and its derivatives, NMR spectroscopy is a primary tool for confirming the chemical structure and stereochemistry during synthesis. nih.govnih.gov Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR methods (like COSY and NOESY) are essential for the unambiguous assignment of the compound's structure. nih.govhyphadiscovery.com

Beyond basic structural confirmation, NMR can be applied to study protein-ligand interactions. For instance, amide hydrogen/deuterium exchange (H/D-Ex) mass spectrometry, a technique related to the principles of probing protein dynamics often studied by NMR, has been used to identify regions within GCase that are stabilized upon isofagomine binding. nih.gov These experiments showed that isofagomine not only rigidifies the active site but that this stabilization propagates to surrounding regions of the enzyme. nih.govjohnshopkins.edu This provides a solution-state view that complements the static crystal structure, showing that the stabilizing effects are not confined to the immediate binding pocket.

Computational Chemistry and Molecular Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). science.govmdpi.com These in silico studies are valuable for understanding binding modes, rationalizing structure-activity relationships (SAR), and guiding the design of new inhibitors.

Docking studies of isofagomine and its isomers with human β-glucocerebrosidase have provided insights into the structural requirements for potent inhibition. nih.gov These computational models accurately predicted the binding pose of D-isofagomine within the active site, corroborating crystallographic data. nih.govelsevierpure.com The studies revealed that the piperidine (B6355638) ring of isofagomine adopts a position and orientation similar to the natural substrate. nih.gov Furthermore, docking was used to explain the dramatic loss of inhibitory potency observed with certain isomers, such as D-3-epi-isofagomine. nih.gov The models showed that this isomer, despite adopting a similar ring orientation, fails to form crucial hydrogen bond interactions with active site residues like Asp127 and Trp179, which are critical for high-affinity binding. nih.gov Such in silico analyses provide a structural rationale for experimentally observed SAR, aiding in the development of new pharmacological chaperones. nih.govresearchgate.net

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of biological systems. frontiersin.orgnih.govmdpi.com While often informed by static crystal structures, MD simulations add a temporal dimension, allowing researchers to study conformational changes, protein stability, and the mechanics of ligand binding and unbinding. mdpi.com

For isofagomine, MD simulations have been used to investigate the binding mechanism to β-glucosidase. nih.gov These simulations, conducted on a nanosecond timescale, can analyze how the protonation states of the inhibitor and enzyme's catalytic residues influence the stability of the complex. nih.gov The results from MD studies have supported experimental findings, suggesting that isofagomine binds as a conjugate acid to the enzyme. nih.gov The simulations also provided a dynamic explanation for the slow-onset inhibition characteristic of isofagomine, linking it to the deprotonation rate of a key catalytic carboxyl group within the active site. nih.gov By simulating the motions of the enzyme-chaperone complex, MD studies offer a deeper understanding of how the binding of isofagomine dynamically stabilizes the protein structure, an effect that is central to its therapeutic action. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Isofagomine |

| This compound |

| 1-Deoxynojirimycin |

| D-3-epi-isofagomine |

| D-3,4-di-epi-isofagomine |

Rational Drug Design Principles

The development of this compound is rooted in the principles of rational drug design, specifically targeting the enzymatic deficiency underlying Gaucher disease. pnas.orgwikipedia.org Gaucher disease is a lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency of the enzyme acid β-glucosidase (GCase). nih.govmdpi.com This deficiency causes the accumulation of its substrate, glucosylceramide, within lysosomes. researchgate.netnih.gov

Isofagomine, an iminosugar, was designed as a pharmacological chaperone to address this deficiency. nih.govresearchgate.net The core principle behind its design is its function as a competitive inhibitor of GCase. vulcanchem.comusbio.net It binds to the active site of the enzyme with high affinity, particularly at the neutral pH of the endoplasmic reticulum (ER). vulcanchem.comrcsb.org This binding is crucial for its chaperone activity. Many mutations, such as the common N370S and L444P variants, cause the GCase protein to misfold within the ER. pnas.orgnih.gov This misfolding prevents the enzyme from passing the cell's quality control mechanisms, leading to its degradation and preventing its transport to the lysosome where it is needed. acs.org

By binding to the active site of these misfolded GCase variants in the ER, Isofagomine stabilizes their conformation, facilitating proper folding. wikipedia.orgacs.org This stabilized enzyme can then be trafficked to the lysosome. nih.govdrugbank.com Once in the acidic environment of the lysosome, the pH-dependent binding affinity of Isofagomine for GCase decreases, allowing the chaperone to be released. vulcanchem.combiosynth.com This release frees the now correctly localized and folded GCase to catabolize the accumulated glucosylceramide. nih.gov

The design of Isofagomine as a small, orally available molecule was also a key consideration, offering the potential to cross the blood-brain barrier, a significant limitation of enzyme replacement therapy, the standard treatment for Gaucher disease. pnas.orgnih.gov

Cell and Molecular Biology Techniques

Western blot analysis has been a critical tool in elucidating the molecular effects of this compound on GCase protein levels. Studies have utilized this technique to demonstrate that treatment with Isofagomine leads to an increase in the mature, lysosomal form of GCase. nih.gov

In research involving mouse models of Gaucher disease expressing the L444P GCase mutation, Western blotting of tissue homogenates from the liver, spleen, lung, and brain revealed a significant increase in the 69 kDa mature form of GCase in mice administered this compound. nih.gov Specifically, the increases were approximately 3-fold in the liver, 2-fold in the spleen, 4-fold in the lung, and 1.2-fold in the brain. nih.gov These findings directly correlate the chaperone activity of Isofagomine with an increase in the quantity of functional enzyme in disease-relevant tissues. nih.gov

The following table summarizes the observed fold-increase in the mature GCase protein in different tissues of L444P GCase mice treated with this compound, as determined by Western blot analysis. nih.gov

| Tissue | Fold Increase in Mature GCase |

|---|---|

| Liver | 3 |

| Spleen | 2 |

| Lung | 4 |

| Brain | 1.2 |

Immunohistochemistry (IHC) is a valuable technique for visualizing the distribution and localization of specific proteins within the context of tissue architecture. While direct IHC data for this compound's effect on GCase is not extensively detailed in the provided context, the principles of its application are relevant. For instance, IHC could be employed to visually confirm the increased presence of GCase in the lysosomes of various tissues following Isofagomine treatment.

In the broader context of Gaucher disease research, IHC is used to identify the accumulation of Gaucher cells, which are macrophages laden with glucosylceramide. These cells are often characterized by the expression of markers like tartrate-resistant acid phosphatase (TRAP). leicabiosystems.com Therefore, IHC could be used as a secondary measure to assess the efficacy of this compound by observing a reduction in the number and size of Gaucher cells in tissues like the spleen and liver.

While the primary mechanism of this compound is at the protein level—stabilizing misfolded GCase—the use of disease models implies the relevance of gene expression. The mutations causing Gaucher disease are in the GBA1 gene. amicusrx.com The creation of mouse models with specific human mutations, such as L444P, necessitates the introduction and expression of the mutated human GBA1 gene.

Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-Seq), would be essential in the development and validation of these models to ensure that the mutated gene is being transcribed at appropriate levels. Furthermore, such analyses could be used to investigate any downstream effects of Isofagomine treatment on the expression of genes involved in related cellular pathways, such as lysosomal function, inflammatory responses, or cellular stress, which are known to be dysregulated in Gaucher disease. researchgate.net

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells within a heterogeneous population. In the context of this compound research, flow cytometry can be utilized to assess GCase activity in specific cell populations, such as white blood cells. researchgate.net

Clinical trials for this compound (then known as Plicera) used flow cytometry to measure GCase activity in white blood cells from Gaucher disease patients. amicusrx.com This allowed for a quantitative assessment of the drug's pharmacodynamic effects. The results from a Phase 2 clinical trial showed that a majority of patients treated with this compound had increased GCase activity in their white blood cells. amicusrx.comnih.gov

The following table illustrates the effect of this compound on GCase activity in patient-derived cells, which is a type of analysis that can be performed using flow cytometry.

| Cell Type (Mutation) | Fold Increase in GCase Activity |

|---|---|

| Lymphoblastoid Cell Lines (L444P) | ~3.5 |

| Fibroblasts (L444P) | ~1.3 |

| Fibroblasts (N370S) | ~3.0 |

This technique provides a valuable tool for monitoring the biological response to this compound at a cellular level.

Emerging Research Directions and Therapeutic Strategy Concepts

Isofagomine D-Tartrate in Combination with Other Preclinical Therapeutic Modalities

The unique mechanism of this compound, which involves binding to and stabilizing mutant GCase to facilitate its proper folding and trafficking, opens up possibilities for synergistic applications with other therapeutic approaches.

Enzyme Replacement Therapy (ERT) is a standard treatment for Gaucher disease, involving the intravenous infusion of a recombinant form of the GCase enzyme. nih.gov While effective for visceral symptoms, its inability to cross the blood-brain barrier limits its use for neuronopathic forms of the disease. nih.gov Preclinical concepts suggest that combining a pharmacological chaperone like Isofagomine with ERT could offer significant advantages. researchgate.net

In a mouse model designed to evaluate GCase stability, the administration of Isofagomine led to the stabilization of both the endogenous mutant mouse GCase and the exogenously provided human GCase. nih.gov The study showed that Isofagomine treatment increased the levels of liver-secreted human GCase in the serum and enhanced its therapeutic effect on visceral organs like the lungs and spleen. nih.gov This suggests that Isofagomine could potentially enhance the stability and, consequently, the therapeutic lifespan of the infused enzyme in ERT, which might allow for reduced frequency of infusions. researchgate.net

Table 1: Preclinical Findings on Isofagomine and GCase Stabilization

| Model System | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| Gaucher Disease Mouse Model (hG/4L/PS-NA) | Stabilization of Exogenous Enzyme | Isofagomine stabilized liver-secreted human GCase in serum, enhancing its effect on lung and spleen involvement. | nih.gov |

| Gaucher Disease Mouse Model (hG/4L/PS-NA) | Effect on Substrate Levels | Combined effect led to a 75% reduction in glucosylceramide and a 33% reduction in glucosylsphingosine (B128621) after 8 weeks of treatment. | nih.gov |

Substrate Reduction Therapy (SRT) is another therapeutic strategy for Gaucher disease that aims to decrease the production of glucosylceramide, the substrate that accumulates due to GCase deficiency. gaucherdisease.orgmdpi.com This is achieved by inhibiting the enzyme glucosylceramide synthase. nih.gov While preclinical studies directly combining this compound with an SRT agent are not extensively detailed, the integration of their principles represents a logical therapeutic concept.

The rationale for such a combination is to simultaneously decrease the biosynthesis of the substrate while enhancing the activity of the residual endogenous enzyme. bohrium.com By partially blocking the production of glucosylceramide, SRT lessens the metabolic burden on the deficient lysosomal enzyme. gaucherdisease.org Concurrently, Isofagomine would stabilize the mutant GCase, increasing its functional amount in the lysosome. nih.gov This dual-action approach could theoretically lead to a more significant and sustained reduction in substrate storage than either therapy alone.

Gene therapy for lysosomal storage disorders like Gaucher disease aims to provide a long-term source of functional enzyme by introducing a correct copy of the faulty gene, often using viral vectors delivered to hematopoietic stem cells or directly to affected tissues. mdpi.com A key advantage of this approach is the potential for overexpression of the therapeutic enzyme, leading to better cross-correction in various tissues, including the central nervous system. mdpi.com

In a preclinical context, combining gene therapy with a pharmacological chaperone like this compound could be beneficial. The newly synthesized, wild-type enzyme produced from the transgene could be stabilized by Isofagomine, potentially enhancing its activity and longevity. This concept is supported by findings that Isofagomine can increase the activity of wild-type GCase in addition to mutant forms. nih.gov This combination could prove particularly useful in scenarios where the gene therapy leads to enzyme expression levels that are therapeutic but still suboptimal.

Exploration of this compound Beyond Primary Indications

The ability of this compound to modulate GCase activity and cross the blood-brain barrier has prompted research into its potential applications for other conditions, notably neurodegenerative and infectious diseases. nih.govresearchgate.net

Mutations in the GBA gene, which encodes GCase, are a significant genetic risk factor for Parkinson's disease. cvmh.fr This has led to the hypothesis that enhancing GCase activity in the brain could be a viable therapeutic strategy. This compound is an attractive candidate for this purpose due to its demonstrated ability to penetrate the central nervous system and increase GCase activity in brain tissue in preclinical models. nih.govnih.gov

In a neuronopathic Gaucher disease mouse model, oral administration of Isofagomine resulted in a two- to five-fold increase in GCase activity in the brain. researchgate.net This treatment also led to an attenuation of brain proinflammatory responses, evidenced by reduced astrogliosis and microglial cell activation, and delayed the onset of neurological symptoms, ultimately extending the lifespan of the mice. nih.govresearchgate.net In a mouse model of synucleinopathy, Isofagomine treatment improved motor function and reduced alpha-synuclein (B15492655) immunoreactivity in dopaminergic neurons. medchemexpress.com These findings support the further investigation of Isofagomine as a potential agent for GBA-associated parkinsonism and other neurodegenerative disorders linked to lysosomal dysfunction. frontiersin.org

Table 2: Preclinical Effects of Isofagomine in Neurodegenerative Disease Models

| Animal Model | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| Neuronopathic Gaucher Mouse (4L;C) | Increased Brain GCase Activity | Oral administration increased GCase activity and protein levels in the brain. | nih.govresearchgate.net |

| Neuronopathic Gaucher Mouse (4L;C) | Neuroinflammation Reduction | Reduced astrogliosis, microglial activation, and levels of TNFα. | nih.gov |

| Neuronopathic Gaucher Mouse (4L;C*) | Phenotypic Improvement | Delayed onset of neurological disease and extended lifespan. | nih.govresearchgate.net |

| Thy1-aSyn Mouse (Parkinson's Model) | Motor and Pathological Improvement | Improved motor function and reduced α-synuclein immunoreactivity in nigral dopaminergic neurons. | medchemexpress.com |

Emerging research has identified a novel application for Isofagomine in combating infectious diseases by targeting bacterial toxins. Clostridioides difficile infection is mediated by toxins TcdA and TcdB, which contain a glycosyltransferase domain that damages host intestinal cells. nih.gov Isofagomine acts as an inhibitor of this domain by mimicking the oxocarbenium ion transition state of the glycosyltransferase reaction. nih.gov

In preclinical studies, Isofagomine was shown to inhibit the glycosyltransferase activity of multiple variants of the C. difficile TcdB toxin. nih.gov In a murine model of C. difficile infection, treatment with this compound conferred significant protection against mortality. nih.gov Furthermore, the treatment facilitated a rapid improvement in the diversity of the gastrointestinal microbiota compared to standard antibiotic treatment. nih.gov These findings highlight the potential of Isofagomine as a non-antibiotic therapeutic for C. difficile infection that neutralizes its primary virulence factors while helping to restore a healthy gut microbiome. nih.govresearchgate.net

Pharmacological Chaperones in Proteostasis Regulation Research

Pharmacological chaperones (PCs) are small molecules that represent an emerging therapeutic strategy for diseases caused by protein misfolding. researchgate.net Many genetic disorders, including lysosomal storage diseases, are caused by missense mutations that result in the production of enzymes that, while potentially catalytically active, are conformationally unstable. researchgate.net This instability leads to their recognition by the cell's quality control system in the endoplasmic reticulum (ER), followed by premature degradation, preventing them from reaching their intended destination, such as the lysosome. researchgate.net